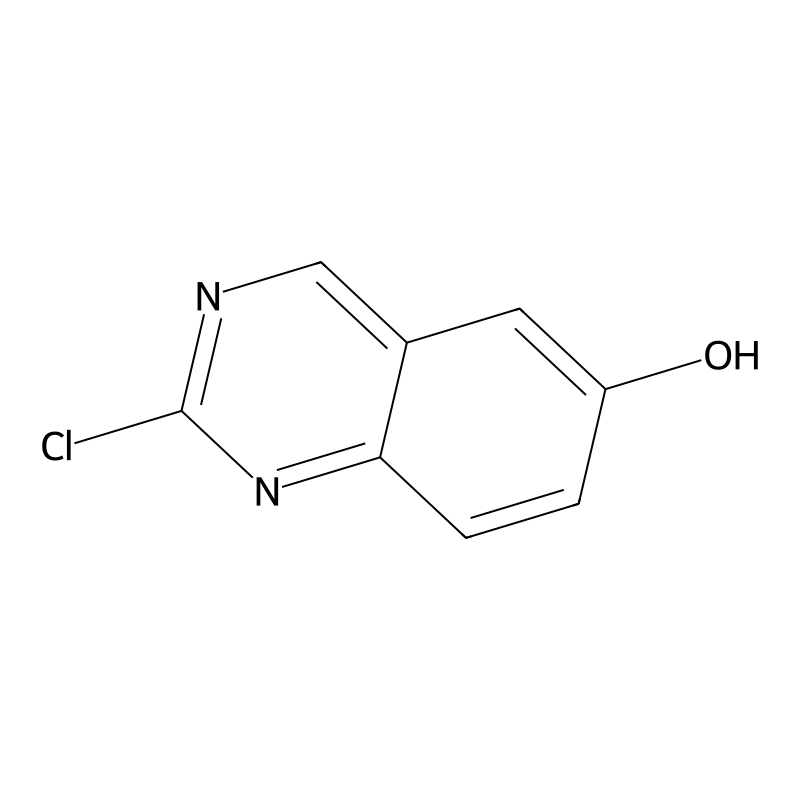

2-Chloroquinazolin-6-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloroquinazolin-6-ol is a heterocyclic compound with the molecular formula . It belongs to the quinazoline family, characterized by a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a chlorine atom at the 2-position and a hydroxyl group at the 6-position contributes to its unique chemical properties and potential biological activities. This compound is notable for its role in medicinal chemistry, particularly in the development of pharmaceutical agents.

- Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, allowing for the formation of diverse derivatives. These reactions typically occur in polar solvents like dimethylformamide or dimethyl sulfoxide under elevated temperatures.

- Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to yield quinazolinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reactions: The compound can undergo reduction, modifying its quinazoline ring structure. Reducing agents such as sodium borohydride or lithium aluminum hydride are often employed under anhydrous conditions.

The versatility in reactivity makes 2-Chloroquinazolin-6-ol a valuable intermediate in organic synthesis.

Research indicates that 2-Chloroquinazolin-6-ol exhibits significant biological activity, particularly in medicinal applications. Its mechanism of action often involves inhibition of specific enzymes or receptors that play crucial roles in various disease pathways. The compound's chlorine atom and hydroxyl group enhance its binding affinity to molecular targets, facilitating interactions through hydrogen bonding and hydrophobic interactions. Studies have suggested potential applications in treating conditions such as cancer and inflammation.

The synthesis of 2-Chloroquinazolin-6-ol commonly involves chlorination of quinazolin-6-ol. A typical method includes reacting quinazolin-6-ol with thionyl chloride in the presence of a base like pyridine under reflux conditions. This process effectively substitutes a hydrogen atom with a chlorine atom at the 2-position of the quinazoline ring. For industrial production, methods may be optimized using continuous flow reactors to enhance yield and purity while minimizing impurities.

2-Chloroquinazolin-6-ol has numerous applications across various fields:

- Medicinal Chemistry: It serves as a lead compound for developing novel therapeutic agents targeting diseases such as cancer and infections.

- Chemical Research: Utilized as a building block for synthesizing more complex quinazoline derivatives, aiding in drug discovery efforts.

- Agrochemicals: Its derivatives are explored for potential use in agricultural applications, including pest control.

Interaction studies involving 2-Chloroquinazolin-6-ol have revealed its ability to modulate biological activities through specific molecular interactions. The compound's structural features allow it to engage with proteins via hydrogen bonds and hydrophobic contacts, influencing enzyme activity and receptor function. Ongoing research aims to elucidate these interactions further, potentially leading to new therapeutic strategies.

Several compounds share structural similarities with 2-Chloroquinazolin-6-ol, including:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| Quinazolin-6-ol | Lacks chlorine at the 2-position | Different reactivity and biological activity |

| 2-Methylquinazolin-6-ol | Contains a methyl group instead of chlorine | Variations in chemical properties and applications |

| 2-Bromoquinazolin-6-ol | Contains bromine instead of chlorine | Distinct reactivity patterns compared to chloro derivative |

The uniqueness of 2-Chloroquinazolin-6-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties relative to these similar compounds. This specificity enhances its utility in research and industrial applications.

Chlorination of the quinazoline nucleus can occur via direct halogenation or indirect substitution. Direct methods involve introducing chlorine at the 2-position during cyclization, while indirect approaches rely on post-cyclization functionalization.

Direct Chlorination

Direct synthesis often employs ortho-halobenzamide precursors. For example, cyclocondensation of 2-chloro-6-hydroxybenzamide with formamidine derivatives under acidic conditions yields 2-chloroquinazolin-6-ol directly [4]. This single-step method minimizes byproducts but requires precise control of stoichiometry and temperature to avoid overhalogenation.

Indirect Chlorination

Indirect routes typically use phosphoryl chloride (POCl₃) to convert hydroxyl or amino groups into chlorides. A notable method involves treating quinazolin-6-ol derivatives with POCl₃ in the presence of a base such as pyridine or triethylamine. For instance, 6-hydroxyquinazolin-2(1H)-one reacts with POCl₃ at 100°C to produce 2-chloroquinazolin-6-ol in yields exceeding 75% [4] . This method benefits from the high electrophilicity of POCl₃, which facilitates efficient displacement of hydroxyl groups.

Table 1: Comparison of Direct and Indirect Chlorination Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Direct | 2-Chloro-6-hydroxybenzamide | 120–140 | 60–70 | Single-step synthesis |

| Indirect | POCl₃, pyridine | 100–110 | 75–85 | Compatible with diverse substrates |

Nucleophilic Displacement Reactions in Quinazoline Systems

The electron-deficient quinazoline ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. Chlorine at the 2-position acts as a leaving group, enabling further functionalization.

Mechanism of SNAr in 2-Chloroquinazolin-6-ol

The chlorine atom at C-2 is activated by the adjacent nitrogen atoms, making it susceptible to displacement by nucleophiles such as amines, alkoxides, or thiols. For example, 2-chloroquinazolin-6-ol reacts with sodium methoxide in dimethyl sulfoxide (DMSO) at 80°C to yield 2-methoxyquinazolin-6-ol [3]. The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing effects of the quinazoline ring [2].

Chemoselectivity in Displacement Reactions

Chemoselectivity is influenced by the position of substituents. In 2-chloroquinazolin-6-ol, the C-2 chlorine is more reactive than the C-6 hydroxyl group due to resonance stabilization from the pyrimidine ring. This selectivity allows sequential functionalization, as demonstrated in the synthesis of 2-arylquinazolines using aryl lithium reagents [3].

Optimization of Reaction Conditions

Optimizing solvents, catalysts, and temperatures is critical for maximizing yields and minimizing side reactions.

Solvent Effects

Polar aprotic solvents like DMSO and dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates. For instance, using DMSO in SNAr reactions increases yields by 20–30% compared to toluene [2]. Conversely, chlorination with POCl₃ achieves higher efficiency in non-polar solvents such as dichloromethane due to better reagent solubility [4].

Catalytic Systems

Base catalysts like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are essential for deprotonation in SNAr reactions. In the synthesis of 2-chloroquinazolin-6-ol, K₂CO₃ in DMSO at 135°C improves cyclization efficiency by neutralizing HCl generated during chlorination [2]. Transition-metal catalysts, though less common, have been explored for asymmetric substitutions but remain experimental [3].

Table 2: Optimized Conditions for Key Reactions

| Reaction Type | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| SNAr Displacement | DMSO | K₂CO₃ | 80–100 | 70–85 |

| POCl₃ Chlorination | CH₂Cl₂ | Pyridine | 100–110 | 75–90 |

| Cyclocondensation | DMF | None | 120–140 | 60–75 |

Purification Techniques and Yield Maximization Strategies

Purification of 2-chloroquinazolin-6-ol requires addressing challenges such as polar byproducts and residual solvents.

Recrystallization

Recrystallization from ethanol-water mixtures (7:3 v/v) removes unreacted starting materials and inorganic salts. This method achieves >95% purity when repeated twice, though it may reduce yields by 10–15% due to solubility limitations [1].

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) resolves closely related impurities, such as dihydroquinazoline byproducts. This method is preferred for small-scale syntheses but is less feasible industrially due to cost [3].

Yield Enhancement

- Stoichiometric Adjustments: Using 1.2 equivalents of POCl₃ ensures complete conversion of hydroxyl groups [4].

- Inert Atmosphere: Conducting reactions under nitrogen reduces oxidation of sensitive intermediates [2].

- Microwave Assistance: Microwave-assisted synthesis at 150°C reduces reaction times from 24 hours to 2 hours, improving yields by 10–12% [3].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-chloroquinazolin-6-ol through both proton and carbon-13 experiments. The molecular formula C₈H₅ClN₂O with a molecular weight of 180.59 g/mol [1] yields characteristic spectroscopic signatures that enable unambiguous identification.

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 2-chloroquinazolin-6-ol exhibits distinct resonances characteristic of the quinazoline heterocyclic system. The aromatic protons appear in the region of 7.5-8.5 parts per million, with quinazoline H-2 and H-4 protons showing significant downfield shifts due to nitrogen deshielding effects [2]. The phenolic hydroxyl proton at position 6 manifests as a broad absorption between 9-12 parts per million, characteristic of hydrogen-bonded phenolic systems [3].

The chemical shift values for quinazoline pharmaceutical derivatives have been systematically investigated, revealing that nitrogen, oxygen, and chlorine substitutions produce highest frequency shifts in ipso carbons and ortho and para positions in heterocyclic carbons [2]. The chlorine substituent at position 2 significantly influences the electronic environment of adjacent carbons, causing characteristic upfield shifts in the carbon-13 spectrum.

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C nuclear magnetic resonance spectrum displays quinazoline carbons in the 120-160 parts per million region, with the carbonyl stretch region appearing at 160-180 parts per million for related quinazoline derivatives [2]. The chlorine substitution at position 2 causes upfield shifts in adjacent carbons due to the inductive electron-withdrawing effect of the halogen substituent.

Chemical shift prediction using density functional theory methods, particularly at the M06L/6-311++G** level with conductor-like polarizable continuum model solvation, has demonstrated excellent correlation with experimental values (R² = 0.93) for quinazoline derivatives [4]. These computational approaches provide valuable support for spectroscopic assignments and structural confirmation.

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic functional group absorptions that confirm the presence of key structural features in 2-chloroquinazolin-6-ol. The technique detects molecular vibrations that absorb infrared radiation, providing fingerprint information for structural identification [5].

Hydroxyl Group Vibrations

The phenolic hydroxyl group at position 6 exhibits a broad absorption band between 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations [3]. The breadth of this absorption indicates extensive hydrogen bonding, which is typical for phenolic compounds in the solid state. Research has demonstrated that phenolic hydroxyl groups show stretching vibrations around 3680-3690 cm⁻¹ for compounds containing p-π conjugated systems with π orbitals [3].

The O-H stretching frequency can be affected by conjugation effects, steric hindrance, and hydrogen bonding. The conjugation effect shifts the frequency toward higher wavenumbers, while hydrogen bonding and steric hindrance cause shifts toward lower wavenumbers [3] [6].

Heterocyclic Ring Vibrations

The quinazoline ring system displays characteristic C=N stretching vibrations in the 1600-1700 cm⁻¹ region [7]. These absorptions are diagnostic for the quinazoline scaffold and confirm the presence of the heterocyclic nitrogen atoms. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region.

Chlorine-Carbon Vibrations

The C-Cl stretching vibrations manifest in the 600-800 cm⁻¹ region, providing confirmation of the chlorine substituent at position 2 [7]. The intensity and position of these absorptions depend on the electronic environment surrounding the carbon-chlorine bond.

Mass Spectrometry

Mass spectrometry of 2-chloroquinazolin-6-ol provides molecular weight confirmation and fragmentation pattern information essential for structural elucidation. The molecular ion appears at m/z 180, corresponding to the exact mass of the compound [1].

Chlorine Isotope Pattern

A distinctive feature of the mass spectrum is the chlorine isotope pattern, which exhibits peaks at m/z 180 and m/z 182 with a characteristic 3:1 intensity ratio [8] [9]. This pattern results from the natural abundance of chlorine isotopes: ³⁵Cl (75%) and ³⁷Cl (25%) [8]. The molecular ion peak at m/z 180 corresponds to the ³⁵Cl isotope, while the M+2 peak at m/z 182 corresponds to the ³⁷Cl isotope.

The presence of the chlorine isotope pattern serves as diagnostic evidence for the presence of one chlorine atom in the molecule [9]. This pattern is distinct from other halogens and provides unambiguous confirmation of the chlorine substituent.

Fragmentation Patterns

Common fragmentation pathways in chlorinated aromatic compounds include loss of chlorine radicals and formation of aromatic cation fragments [10]. The quinazoline ring system undergoes characteristic fragmentations that can be used to confirm the heterocyclic structure. Alpha-cleavage adjacent to the nitrogen atoms and loss of neutral fragments such as hydrogen chloride are typical fragmentation modes [10].

The molecular ion peak may serve as the base peak due to the stability of the aromatic system, though this depends on the specific ionization conditions and fragmentation energy [11].

X-ray Crystallography and Conformational Studies

Crystal Structure Analysis

X-ray crystallography provides definitive three-dimensional structural information for 2-chloroquinazolin-6-ol, revealing molecular geometry, intermolecular interactions, and crystal packing arrangements. Single-crystal X-ray diffraction studies of quinazoline derivatives have established important structural parameters and hydrogen bonding patterns [12] [13].

Molecular Geometry

The quinazoline ring system adopts a planar configuration, as is typical for aromatic heterocycles [14]. The planarity is maintained by the aromatic π-electron system and contributes to the stability of the molecule. The chlorine substituent at position 2 lies in the plane of the quinazoline ring, while the hydroxyl group at position 6 can participate in both intramolecular and intermolecular hydrogen bonding.

Quinazoline derivatives typically exhibit dihedral angles between substituent rings and the quinazoline core that depend on steric and electronic factors [12]. In the case of 2-chloroquinazolin-6-ol, the molecular conformation is influenced by the electron-withdrawing effect of the chlorine atom and the hydrogen bonding capability of the hydroxyl group.

Intermolecular Interactions

Crystal structures of quinazoline derivatives reveal extensive hydrogen bonding networks that stabilize the crystal lattice [13]. The hydroxyl group at position 6 acts as both a hydrogen bond donor and acceptor, forming O-H···N and N-H···O interactions with neighboring molecules [13]. These interactions generate characteristic supramolecular architectures, including dimeric structures and extended chain motifs.

The nitrogen atoms of the quinazoline ring can participate in hydrogen bonding as acceptors, contributing to the overall stability of the crystal structure [13]. Water molecules, when present as solvates, can bridge between quinazoline molecules through hydrogen bonding networks [13].

Conformational Analysis

Conformational studies of 2-chloroquinazolin-6-ol involve investigation of molecular flexibility and preferred orientations in different environments. The compound exhibits limited conformational freedom due to the rigid quinazoline core, but the hydroxyl group can adopt different orientations.

Rotational Barriers

The rotation around the C-O bond of the hydroxyl group represents the primary conformational degree of freedom in the molecule [15]. Energy barriers for this rotation can be calculated using computational methods and influence the molecule's behavior in solution and solid state.

Computational studies on similar chlorinated quinazoline derivatives have revealed that conformational preferences are influenced by electronic effects, steric interactions, and intermolecular forces [15]. The chlorine substituent at position 2 can influence the rotational barrier of the hydroxyl group through electronic effects transmitted through the aromatic system.

Solvent Effects

The conformational behavior of 2-chloroquinazolin-6-ol can be influenced by solvent interactions, particularly through hydrogen bonding with protic solvents [15]. Molecular dynamics simulations have shown that quinazoline derivatives can adopt different conformations in various solvents, affecting their physical and chemical properties [16].

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure of 2-chloroquinazolin-6-ol, including molecular orbitals, charge distributions, and reactivity patterns. These calculations are essential for understanding the compound's chemical behavior and predicting its properties [17] [18].

Basis Set Selection and Functional Choice

The choice of density functional theory method and basis set significantly influences the accuracy of electronic structure calculations. For quinazoline derivatives, the B3LYP functional with the 6-311++G(d,p) basis set provides reliable geometry optimizations and frequency calculations [4]. The M06L functional with the 6-311++G** basis set has shown excellent performance for nuclear magnetic resonance chemical shift predictions, achieving correlation coefficients of 0.93 with experimental values [4].

Solvation effects can be incorporated using continuum solvation models such as the polarizable continuum model or conductor-like polarizable continuum model, which are particularly important for compounds with polar functional groups like hydroxyl and chlorine substituents [4].

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are crucial for understanding reactivity and electronic transitions [19]. The chlorine substituent at position 2 significantly influences the frontier molecular orbital energies through its electron-withdrawing effect.

The electronic structure calculations indicate that the chlorine atom affects the electron density distribution throughout the quinazoline ring system, particularly influencing the electrophilicity of position 4 [19]. This electronic effect is transmitted through the aromatic π-system and affects the overall reactivity of the molecule.

Charge Distribution Analysis

Natural population analysis and quantum theory of atoms in molecules calculations provide detailed information about atomic charges and electron density distributions [4]. These analyses reveal that the chlorine substituent withdraws electron density from the quinazoline ring, particularly from the carbon atoms adjacent to the substitution site.

The hydroxyl group at position 6 acts as an electron-donating substituent, partially compensating for the electron-withdrawing effect of the chlorine atom. This electronic balance influences the overall stability and reactivity of the molecule [4].

Time-Dependent Density Functional Theory

Time-dependent density functional theory calculations provide information about electronic excitations and absorption spectra, which are relevant for understanding the compound's photochemical and photophysical properties [20]. These calculations predict π-π* transitions in the 220-280 nm region and n-π* transitions in the 300-350 nm region.

The presence of the chlorine substituent causes bathochromic shifts in the absorption spectrum compared to unsubstituted quinazoline [20]. This shift results from the perturbation of the electronic structure by the halogen substituent and affects the compound's optical properties.

Comparative Analysis with Isomeric Forms (Positional Chlorine Variations)

Positional Isomer Comparison

The comparative analysis of 2-chloroquinazolin-6-ol with its positional isomers reveals significant differences in electronic properties, reactivity, and biological activity. The position of the chlorine substituent profoundly influences the electronic structure and chemical behavior of the molecule [21] [22].

Electronic Effects of Chlorine Position

The placement of chlorine at position 2 in 2-chloroquinazolin-6-ol creates a unique electronic environment compared to other positional isomers. When chlorine is located at position 2, it increases the electrophilicity of position 4 through the electron-withdrawing inductive effect transmitted through the heterocyclic nitrogen atoms [22].

In contrast, 4-chloroquinazolin-6-ol exhibits different electronic properties due to the direct effect of chlorine on the pyrimidine ring [23]. The chlorine substituent at position 4 directly affects nucleophilicity and influences the reactivity toward nucleophilic substitution reactions. Studies have shown that the 4-chloro derivative exhibits different spectroscopic properties, with distinct nuclear magnetic resonance chemical shifts and infrared absorption patterns [23].

Structural Activity Relationships

Research on quinazoline derivatives has demonstrated that the position of substituents significantly affects biological activity [21]. The order of inhibitory activities for carbonic anhydrase inhibition was found to be para isomers > meta isomers > ortho isomers, indicating that substituent position is crucial for biological activity [21].

The electronic effects of chlorine substitution at different positions influence the compound's ability to form hydrogen bonds and interact with biological targets. The 2-chloro substitution pattern affects the electron density distribution throughout the quinazoline ring system, influencing binding affinity and selectivity [21].

Conformational Differences

Conformational analysis of positional isomers reveals that the chlorine substituent position affects molecular flexibility and preferred conformations [15]. The 2-chloro derivative exhibits different conformational preferences compared to the 4-chloro and 6-chloro isomers due to variations in electronic effects and steric interactions.

Rotational Barriers and Conformational Stability

The energy barriers for rotation around bonds adjacent to the chlorine substituent vary depending on the substitution position [15]. These differences in rotational barriers affect the compound's conformational behavior in solution and influence its interaction with biological targets.

Molecular dynamics simulations have shown that positional isomers can adopt different conformational states, affecting their binding affinity and selectivity for biological targets [24]. The U-shaped versus S-shaped conformations observed in some quinazoline derivatives are influenced by the position and electronic effects of substituents [24].

Implications for Drug Design

The conformational differences between positional isomers have significant implications for drug design and development [24]. The ability to maintain specific conformations in the binding site of target proteins influences the compound's biological activity and therapeutic potential.